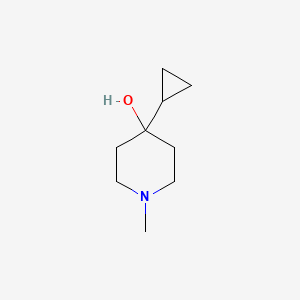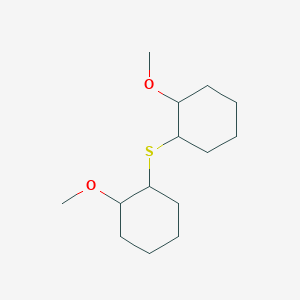
1,1'-Sulfanediylbis(2-methoxycyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfanediylbis(2-methoxycyclohexane): is an organic compound with the molecular formula C14H26O2S . It is characterized by the presence of two methoxycyclohexane rings connected by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) can be synthesized through a multi-step process involving the reaction of 2-methoxycyclohexanol with sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Conversion of 2-methoxycyclohexanol to its corresponding chloride using thionyl chloride.
Step 2: Reaction of the resulting chloride with sulfur dichloride to form the final product.
Industrial Production Methods: Industrial production of 1,1’-Sulfanediylbis(2-methoxycyclohexane) may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1,1’-Sulfanediylbis(2-methoxycyclohexane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis(2-methoxycyclohexane) involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the alteration of cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 1,1’-Sulfanediylbis(2-isopropylbenzene)
- 1,1’-Methanediylbis(4-isocyanatocyclohexane)
- 1,1’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol
Comparison: 1,1’-Sulfanediylbis(2-methoxycyclohexane) is unique due to its methoxycyclohexane rings and sulfur linkageFor example, 1,1’-Sulfanediylbis(2-isopropylbenzene) has isopropyl groups instead of methoxy groups, leading to different chemical properties and uses .
Properties
CAS No. |
188606-31-7 |
|---|---|
Molecular Formula |
C14H26O2S |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
1-methoxy-2-(2-methoxycyclohexyl)sulfanylcyclohexane |
InChI |
InChI=1S/C14H26O2S/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
YMHAMLMNHVJTNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1SC2CCCCC2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


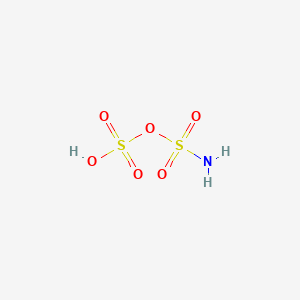

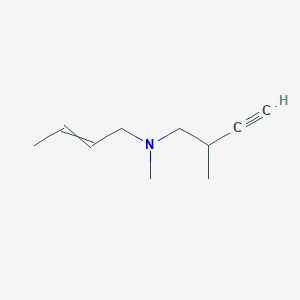
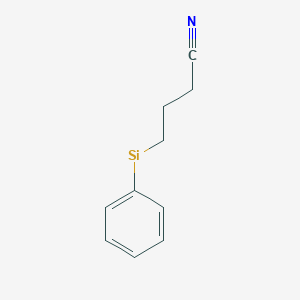
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
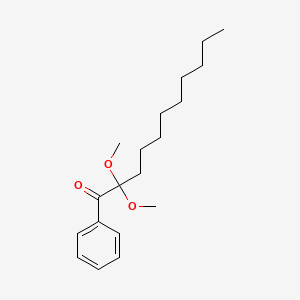
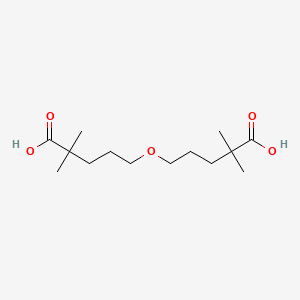

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
